molecular formula C4H10N2O B062421 Tetrahydrofuran-3,4-diamine CAS No. 167822-03-9

Tetrahydrofuran-3,4-diamine

Cat. No. B062421
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran-3,4-diamine (THF-3,4-diamine) is an organic compound with the chemical formula C4H12N2O. It is a colorless liquid with a faint odor and is primarily used as a monomer in the production of polyurethane and polyurea elastomers. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of THF-3,4-diamine is not well understood. However, it is believed to act as a nucleophile and react with isocyanates to form urea linkages, which are the basis of polyurethane and polyurea elastomers.

Biochemical And Physiological Effects

The biochemical and physiological effects of THF-3,4-diamine are not well studied. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

THF-3,4-diamine has several advantages and limitations for lab experiments. It is a versatile monomer that can be used to synthesize a variety of polyurethane and polyurea elastomers. However, it is toxic and requires proper handling and disposal. It is also expensive and may not be suitable for large-scale production.

Future Directions

There are several future directions for the research and development of THF-3,4-diamine. One direction is to improve the synthesis method to increase the yield and purity of THF-3,4-diamine. Another direction is to study the mechanism of action and biochemical and physiological effects of THF-3,4-diamine to better understand its properties and potential applications. Additionally, research can focus on developing new applications for THF-3,4-diamine, such as in the production of biodegradable polymers or as a building block for new pharmaceuticals and agrochemicals.

Synthesis Methods

THF-3,4-diamine is synthesized by the reaction of 3,4-dichlorotetrahydrofuran with ammonia in the presence of sodium hydroxide. The reaction yields THF-3,4-diamine and sodium chloride as a by-product. The purity of THF-3,4-diamine can be improved by recrystallization from ethanol or acetonitrile.

Scientific Research Applications

THF-3,4-diamine is used in various scientific research applications. It is used as a monomer in the synthesis of polyurethane and polyurea elastomers, which have excellent mechanical properties and are used in various applications such as coatings, adhesives, and sealants. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.

properties

CAS RN

167822-03-9

Product Name

Tetrahydrofuran-3,4-diamine

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

oxolane-3,4-diamine

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2

InChI Key

VPSJSRRUXSUNFA-UHFFFAOYSA-N

SMILES

C1C(C(CO1)N)N

Canonical SMILES

C1C(C(CO1)N)N

synonyms

3,4-Furandiamine,tetrahydro-(9CI)

Origin of Product

United States

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